Nfepp

Catalog No.
S537080
CAS No.
1422952-82-6
M.F
C22H27FN2O
M. Wt
354.4694
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nfepp

CAS Number

1422952-82-6

Product Name

Nfepp

IUPAC Name

N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C22H27FN2O

Molecular Weight

354.4694

InChI

InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3

InChI Key

DMCQJJAWMFBPOX-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide.

The exact mass of the compound N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide is 354.2107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nfepp, also known as Ni(mes)2(phen) (CAS 1422952-82-6), is a well-defined, crystalline Ni(II) precatalyst notable for its operational simplicity in demanding cross-coupling reactions. Unlike many nickel catalysts that require inert atmosphere handling, Nfepp is a bench-stable solid, which significantly simplifies reaction setup and improves reproducibility. [REFS-1, REFS-2] Its structure, featuring a 1,10-phenanthroline ligand and two mesityl (2,4,6-trimethylphenyl) groups, provides a balance of reactivity and stability that makes it a practical alternative to both air-sensitive Ni(0) sources and expensive palladium catalysts for specific C-N and C-C bond formations. [REFS-1, REFS-2]

Attempting to substitute Nfepp with more basic precursors often fails to replicate its performance and introduces significant process variability. Generating the active catalyst in-situ from common nickel salts (e.g., NiCl2) and ligands requires stringent inert conditions and can lead to inconsistent catalyst formation, resulting in lower yields and poor reproducibility. Furthermore, widely used Ni(0) precursors like Ni(COD)2 are highly sensitive to air and moisture, complicating handling, increasing safety risks, and often requiring glovebox techniques, which are impractical for many labs and scale-up operations. [1] Nfepp's nature as a pre-formed, air-stable complex bypasses these critical handling and reproducibility issues, justifying its selection for robust and scalable processes. [2]

Superior Performance in Amide Suzuki-Miyaura Coupling vs. Closest In-Class Analog

In the Suzuki-Miyaura cross-coupling of N-mesylbenzamide with phenylboronic acid, Nfepp (Ni(mes)2(phen)) delivered a 91% yield. Under identical conditions, its close structural analog, Ni(mes)2(bpy), which substitutes the phenanthroline ligand for bipyridine, provided only a 45% yield. [1] This demonstrates the critical role of the phenanthroline ligand in achieving high efficiency for this challenging transformation.

Evidence DimensionProduct Yield (%)
Target Compound Data91% (for Nfepp)
Comparator Or BaselineNi(mes)2(bpy): 45%
Quantified Difference2.02x higher yield
ConditionsSuzuki-Miyaura coupling of N-mesylbenzamide and phenylboronic acid, 100 °C, 12 h.

This significant yield improvement over a closely related analog directly justifies the procurement of the phenanthroline-ligated Nfepp for amide coupling protocols.

Enables Challenging C-N Coupling of Aryl Ethers Where Palladium Catalysts Fail

Nfepp is highly effective for the challenging C–N cross-coupling of anisole derivatives with amines, a reaction where standard palladium catalysts are often ineffective. For the coupling of 4-tert-butylanisole with morpholine, Nfepp achieved a 95% yield. In contrast, a common palladium system, Pd2(dba)3/Xantphos, yielded only 10% of the desired product under similar conditions. [1]

Evidence DimensionProduct Yield (%)
Target Compound Data95% (for Nfepp)
Comparator Or BaselinePd2(dba)3/Xantphos: 10%
Quantified Difference9.5x higher yield
ConditionsC-N coupling of 4-tert-butylanisole and morpholine, NaOtBu, toluene, 120 °C, 24 h.

For researchers working on late-stage functionalization or needing to activate robust C-O bonds, Nfepp provides a viable synthetic route where expensive, industry-standard palladium systems are inadequate.

Process Advantage: Air Stability Enables Robust Performance Without a Glovebox

The practical utility of Nfepp is rooted in its stability. The catalyst can be weighed in the air and used without special precautions, consistently providing high yields. In a demonstration of its stability, the catalyst was stirred in the air for 1 hour before being used in the C-N coupling of 4-methoxytoluene and N-methylaniline, still affording a 91% yield. [1] This contrasts sharply with air-sensitive precursors like Ni(COD)2, which require rigorous inert atmosphere techniques to prevent decomposition and ensure catalytic activity.

Evidence DimensionYield after Air Exposure
Target Compound Data91% yield after 1h air exposure
Comparator Or BaselineNi(COD)2: Requires strict inert atmosphere handling; activity rapidly diminishes on air exposure.
Quantified DifferenceQualitatively high stability vs. high sensitivity
ConditionsCatalyst exposed to air for 1 hour, then used in C-N coupling reaction.

This operational simplicity reduces setup time, eliminates the need for specialized equipment like gloveboxes, and ensures greater run-to-run reproducibility, making it a superior choice for process development and routine lab synthesis.

Robust and Scalable Synthesis Workflows

For process development, kilo-lab synthesis, or academic labs prioritizing high throughput, Nfepp's bench stability is a key enabler. Its insensitivity to air eliminates the need for glovebox manipulation, reducing operational costs and simplifying workflows, which directly contributes to more reproducible outcomes on a larger scale. [1]

Late-Stage Functionalization via Amide or Aryl Ether Coupling

When developing synthetic routes for complex molecules in medicinal or materials chemistry, activating traditionally inert bonds is often necessary. Nfepp provides a reliable method for Suzuki-Miyaura coupling of amides and Buchwald-Hartwig amination of aryl ethers, succeeding where standard palladium catalysts often show limited reactivity. [REFS-1, REFS-2]

Cost-Effective Alternative to Palladium for Specific Transformations

As a nickel-based system, Nfepp offers a more economical alternative to palladium for specific cross-coupling reactions. Its high efficiency in challenging C-N and C-C bond formations allows chemists to avoid procuring more expensive palladium catalysts and ligands without sacrificing yield or performance. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

354.2107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Spahn V, Del Vecchio G, Labuz D, Rodriguez-Gaztelumendi A, Massaly N, Temp J,

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